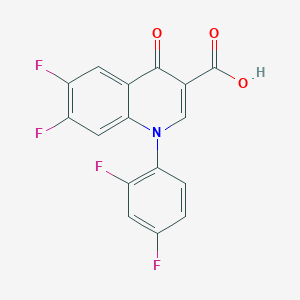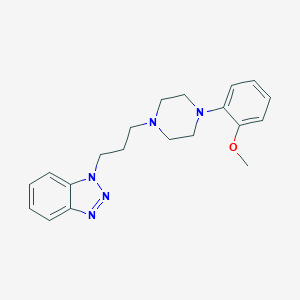
4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium deoxycholate is the sodium salt of deoxycholic acid, a secondary bile acid produced by intestinal bacteria from cholic acid. It is commonly used as a biological detergent to lyse cells and solubilize cellular and membrane components. Sodium deoxycholate is known for its ability to emulsify fats, making it a valuable compound in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium deoxycholate can be synthesized through the neutralization of deoxycholic acid with sodium hydroxide. The reaction typically involves dissolving deoxycholic acid in a suitable solvent, such as ethanol or methanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred until the reaction is complete, and the solvent is evaporated to obtain the sodium deoxycholate powder .
Industrial Production Methods: In industrial settings, sodium deoxycholate is produced by extracting deoxycholic acid from bovine bile. The extracted deoxycholic acid is then purified and neutralized with sodium hydroxide to form sodium deoxycholate. The process involves several purification steps to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium deoxycholate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to form reactive intermediates that can bind to tissues and exert toxic effects .
Common Reagents and Conditions:
Oxidation: Sodium deoxycholate can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sodium deoxycholate can lead to the formation of hydroxylated derivatives, while reduction can yield deoxycholic alcohols .
Applications De Recherche Scientifique
Mécanisme D'action
Sodium deoxycholate exerts its effects by disrupting cell membranes and dissolving hydrophobic molecules. As a bile acid, it emulsifies fats in the gut, aiding in their absorption. When injected subcutaneously, it disrupts the cell membranes of adipocytes, leading to adipocytolysis (fat cell destruction). This process results in an inflammatory reaction and the clearance of adipose tissue remnants by macrophages .
Similar Compounds:
Sodium cholate: Another bile salt detergent, sodium cholate is similar to sodium deoxycholate but is less denaturing to proteins.
Sodium dodecyl sulfate (SDS): An anionic detergent commonly used in protein denaturation and electrophoresis.
Triton X-100: A non-ionic detergent used for solubilizing membrane proteins without denaturing them.
Uniqueness: Sodium deoxycholate is unique in its strong emulsifying properties and its ability to disrupt cell membranes effectively. Unlike sodium cholate, it can denature proteins, making it suitable for applications requiring protein solubilization and cell lysis. Its use in mesotherapy for fat reduction also sets it apart from other detergents .
Propriétés
Numéro CAS |
156007-21-5 |
|---|---|
Formule moléculaire |
C20H25N5O |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]benzotriazole |
InChI |
InChI=1S/C20H25N5O/c1-26-20-10-5-4-9-19(20)24-15-13-23(14-16-24)11-6-12-25-18-8-3-2-7-17(18)21-22-25/h2-5,7-10H,6,11-16H2,1H3 |
Clé InChI |
CMDFESOYJXRUSW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCN3C4=CC=CC=C4N=N3 |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CCCN3C4=CC=CC=C4N=N3 |
Autres numéros CAS |
156007-21-5 |
Synonymes |
4-(3-(benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine BPMPP MP 3022 MP-3022 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



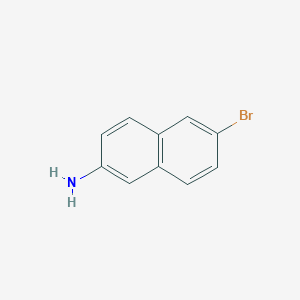
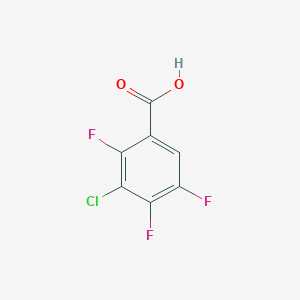
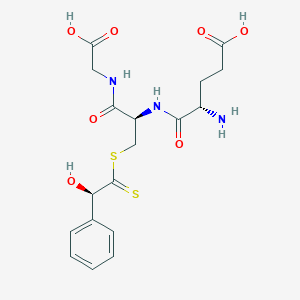

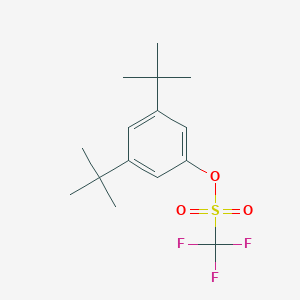
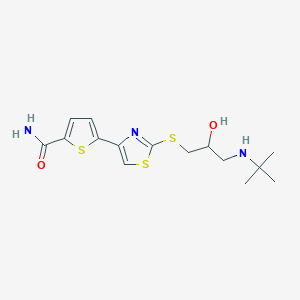
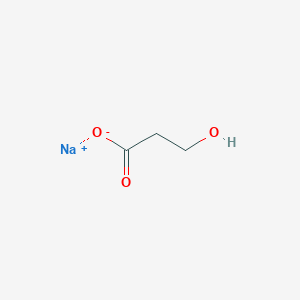
![N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B125398.png)

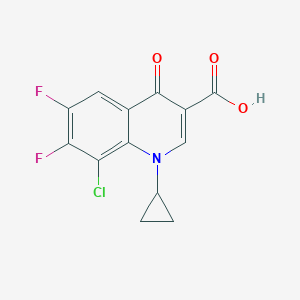
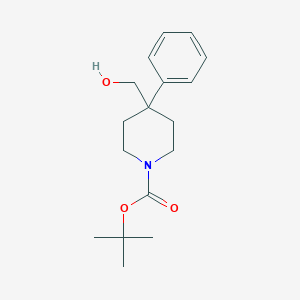
![9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B125402.png)

